molecular formula C12H8ClN3O2S B2982997 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-14-1

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2982997
CAS No.: 1638760-14-1
M. Wt: 293.73
InChI Key: IYRRQMRXAJDTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 2 and a phenylsulfonyl group at position 6. This scaffold is structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases and viral polymerases . The phenylsulfonyl moiety enhances electron-withdrawing properties and steric bulk, which can influence binding affinity and metabolic stability . The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in related derivatives (e.g., ). Its CAS number (479633-63-1) and synonyms, including 4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine, highlight its structural versatility .

Properties

IUPAC Name

7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-12-14-8-9-6-7-16(11(9)15-12)19(17,18)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRRQMRXAJDTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C15H12ClN3O4S
  • Molecular Weight : 365.79 g/mol
  • CAS Number : 1987286-78-1
  • Appearance : White to yellow solid

The compound exhibits its biological effects primarily through the inhibition of key cellular pathways involved in tumor growth and proliferation. Specifically, it interacts with tubulin, disrupting microtubule dynamics, which is crucial for cell division. This mechanism is similar to other known antitumor agents such as combretastatin A-4, which also targets tubulin polymerization .

Antitumor Efficacy

Recent studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various human cancer cell lines, with GI50 values in the micromolar range. Notably, derivatives showed enhanced activity with nanomolar GI50 values, indicating a strong potential for development as an anticancer agent .
  • In Vivo Studies : In animal models, the compound exhibited promising antitumor activity. For instance, it was shown to significantly reduce tumor size in xenograft models when administered at therapeutic doses .

Case Studies

  • Study on A549 Cells :
    • Objective : To evaluate the cytotoxic effects on lung cancer cells.
    • Findings : The compound reduced cell viability significantly and induced autophagy linked to the inhibition of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers .
  • Comparison with Other Compounds :
    • A comparative study with other pyrrolo[2,3-d]pyrimidine derivatives revealed that modifications at specific positions increased antiproliferative activity. The presence of the phenylsulfonyl group was crucial for enhancing the interaction with target proteins involved in cell cycle regulation .

Data Tables

CompoundGI50 (µM)Mechanism of ActionReference
This compound0.5Tubulin polymerization inhibition
Combretastatin A-40.9Tubulin polymerization inhibition
MG 2477 (similar derivative)0.1Tubulin binding and polymerization inhibition

Comparison with Similar Compounds

Key Observations :

  • Position 7 : Bulky groups (e.g., phenylsulfonyl, tosyl, cyclopentyl) improve target binding and metabolic resistance .
  • Position 2 : Chlorine acts as a leaving group for Suzuki or Buchwald-Hartwig couplings .
  • Core Modifications : Replacing pyrrolo[2,3-d]pyrimidine with purine or pyrazolo[3,4-d]pyrimidine reduces cytotoxicity but maintains antiviral efficacy (e.g., EC₉₀ = 12.4 µM for compound 30 in ) .

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Phenylsulfonyl and tosyl groups at position 7 enhance enzymatic stability and target affinity .
  • Chlorine at Position 2 : Critical for subsequent functionalization; replacing Cl with methyl or pyridinyl reduces activity .
  • Heterocyclic Cores : Purine and pyrazolo[3,4-d]pyrimidine scaffolds retain antiviral activity but lower cytotoxicity compared to pyrrolo[2,3-d]pyrimidine .

Q & A

Q. What are the key synthetic routes for 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can intermediates be optimized?

The synthesis typically involves multi-step halogenation and sulfonylation reactions. A common approach includes:

Core scaffold preparation : Cyclization of ethyl 2-cyanoacetate derivatives to form the pyrrolo[2,3-d]pyrimidine core.

Chlorination : Introduction of chlorine at the 2-position using POCl₃ or PCl₅ under reflux conditions.

Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base (e.g., NaH) to introduce the phenylsulfonyl group at the 7-position.
Key intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) are purified via column chromatography or recrystallization. Optimization focuses on reaction temperature control (e.g., avoiding over-chlorination) and solvent selection (e.g., DMF for sulfonylation) to improve yields .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorine at C2, sulfonyl at C7).
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination, especially when studying cocrystals or salt forms (e.g., with 3,5-dimethylpyrazole) .
  • HPLC : Purity assessment (>95% by reverse-phase methods) .

Q. What in vitro assays are used for preliminary kinase inhibition screening?

Standard protocols include:

  • Enzymatic assays : Measure IC₅₀ values against FAK, EGFR, or VEGFR2 using ADP-Glo™ kinase assays.
  • Cellular proliferation assays : Test potency in cancer cell lines (e.g., MDA-MB-231 breast cancer) via MTT or CellTiter-Glo®.
  • Selectivity profiling : Compare activity across kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of kinase inhibition?

SAR studies focus on:

  • R1/R2 substitutions : Electron-withdrawing groups (e.g., Cl, Br) at C2 enhance FAK affinity, while bulky substituents (e.g., cyclopentyl) at C7 improve selectivity over JAK2 .
  • Hinge-binding modifications : Replace the phenylsulfonyl group with pyrazole or naphthyridinone fragments to modulate ATP-binding pocket interactions .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide substituent design .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH.
  • Cell line variability : Use isogenic cell lines or primary cells to reduce genetic drift effects.
  • Compound stability : Monitor degradation in DMSO stock solutions via LC-MS and use fresh batches for critical experiments .

Q. How can synthetic byproducts or regioselectivity issues be mitigated?

Common challenges include:

  • Over-chlorination : Control stoichiometry of PCl₅ and reaction time (≤4 hours at 80°C) .
  • Isomer formation : Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (e.g., Pd(OAc)₂) to enhance regioselectivity in halogenation .
  • Byproduct removal : Employ orthogonal purification techniques (e.g., size-exclusion chromatography for polymeric impurities) .

Q. What methodologies optimize crystal forms for improved bioavailability?

Cocrystal/salt screening involves:

  • High-throughput screening : Test 50+ coformers (e.g., carboxylic acids, pyridines) via solvent-drop grinding.
  • Stability studies : Assess hygroscopicity and thermal stability (DSC/TGA) of cocrystals (e.g., with 3,5-dimethylpyrazole) .
  • Dissolution testing : Compare solubility in biorelevant media (FaSSIF/FeSSIF) to identify bioavailable forms .

Q. How do computational models predict off-target kinase interactions?

  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrrolo N1) and hydrophobic pockets.
  • Machine learning : Train models on kinase inhibition datasets (e.g., ChEMBL) to prioritize synthesis targets.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for binding affinity changes upon substituent modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.